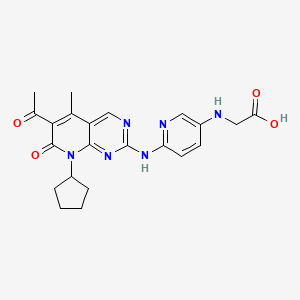

Palbociclib N-Acetic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

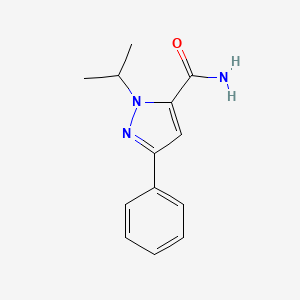

Palbociclib N-Acetic Acid is a derivative of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Palbociclib is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer . The compound works by inhibiting the activity of CDK4/6, thereby preventing the progression of the cell cycle from the G1 phase to the S phase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

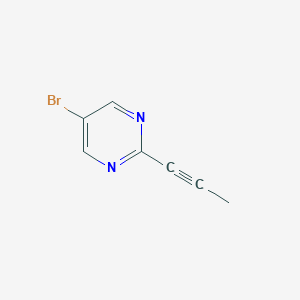

Palbociclib N-Acetic Acid can be synthesized through a series of chemical reactions starting from 2-(methylthio)pyrimidin-4(3H)-one. The synthetic route involves nucleophilic substitution, bromination, and cyclopentylamine substitution, followed by a Heck reaction, oxidation, and cross-coupling reactions . The process is typically carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scalable synthetic routes that use readily available raw materials and reagents. The process is designed to be economically viable and environmentally friendly, with steps such as nucleophilic substitution, bromination, and cyclopentylamine substitution being optimized for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Palbociclib N-Acetic Acid undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Conversion of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Cross-Coupling: Formation of carbon-carbon bonds between two different molecules.

Common Reagents and Conditions

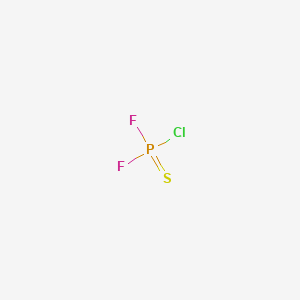

Common reagents used in these reactions include thionyl chloride, bromine, cyclopentylamine, and acetic anhydride. The reactions are typically carried out under controlled temperatures and pressures to ensure high efficiency and yield .

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield this compound. These intermediates include brominated and cyclopentylamine-substituted pyrimidines .

Applications De Recherche Scientifique

Palbociclib N-Acetic Acid has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying CDK4/6 inhibition.

Biology: Employed in cell cycle studies to understand the regulation of cell division.

Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.

Mécanisme D'action

Palbociclib N-Acetic Acid exerts its effects by selectively inhibiting CDK4/6, which are crucial for the progression of the cell cycle from the G1 phase to the S phase . By inhibiting these kinases, the compound prevents the phosphorylation of the retinoblastoma protein, thereby inducing cell cycle arrest and senescence . This mechanism is particularly effective in cancer cells that rely on CDK4/6 for proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

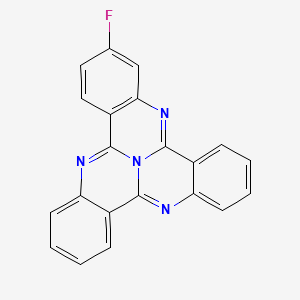

Similar compounds to Palbociclib N-Acetic Acid include:

Ribociclib: Another CDK4/6 inhibitor used in the treatment of breast cancer.

Abemaciclib: A CDK4/6 inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness

This compound is unique in its high selectivity for CDK4/6 and its ability to induce prolonged cell cycle arrest and senescence. This makes it particularly effective in treating cancers that are dependent on these kinases for growth .

Propriétés

Formule moléculaire |

C22H24N6O4 |

|---|---|

Poids moléculaire |

436.5 g/mol |

Nom IUPAC |

2-[[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]amino]acetic acid |

InChI |

InChI=1S/C22H24N6O4/c1-12-16-10-25-22(26-17-8-7-14(9-24-17)23-11-18(30)31)27-20(16)28(15-5-3-4-6-15)21(32)19(12)13(2)29/h7-10,15,23H,3-6,11H2,1-2H3,(H,30,31)(H,24,25,26,27) |

Clé InChI |

YIWNPHRTSDVRNX-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)NCC(=O)O)C4CCCC4)C(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline](/img/structure/B13425785.png)

![N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425804.png)

![1-[5-(2-fluorophenyl)-1-(1,2,3,4-tetrahydropyridin-5-ylsulfonyl)pyrrol-3-yl]-N-methylmethanamine](/img/structure/B13425806.png)

![Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]-](/img/structure/B13425841.png)

![3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13425844.png)